(3-Aminopyridazin-4-yl)methanol

説明

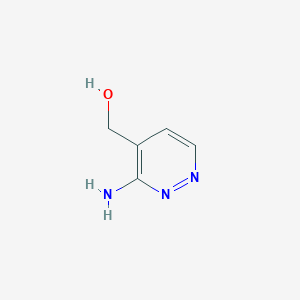

(3-Aminopyridazin-4-yl)methanol is a pyridazine derivative featuring an amino group at the 3-position and a hydroxymethyl group at the 4-position of the heteroaromatic ring. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer distinct electronic and reactivity profiles compared to pyridine derivatives.

特性

分子式 |

C5H7N3O |

|---|---|

分子量 |

125.13 g/mol |

IUPAC名 |

(3-aminopyridazin-4-yl)methanol |

InChI |

InChI=1S/C5H7N3O/c6-5-4(3-9)1-2-7-8-5/h1-2,9H,3H2,(H2,6,8) |

InChIキー |

RYJFBTKCUFOQDG-UHFFFAOYSA-N |

正規SMILES |

C1=CN=NC(=C1CO)N |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of this compound generally involves the introduction of an amino group at the 3-position and a hydroxymethyl substituent at the 4-position of the pyridazine ring. The synthetic routes can be divided into:

Catalytic Reduction of 3-Cyanopyridine to 3-Pyridinaldehyde Intermediate

A key intermediate in the synthesis of related aminopyridazine compounds is 3-pyridinaldehyde, which can be prepared by catalytic hydrogenation of 3-cyanopyridine using Raney-nickel catalyst in aqueous acidic media. This intermediate can then be transformed into aminopyridazinyl derivatives.

Catalytic reduction conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Raney-nickel (3–7 wt% relative to cyanopyridine) |

| Solvent | Aqueous acetic acid |

| Temperature | 10–30 °C (preferably 20–30 °C) |

| Hydrogen pressure | 0.2–5 bar (preferably 0.5–1.5 bar) |

| Reaction time | 3–6 hours |

| pH | 3.5–7 (buffered by carboxylic acid and ammonia) |

This method achieves yields of 84–93% for 3-pyridinaldehyde with minimal side products such as 3-picolylamine and 3-picolylalcohol (each <1.5%).

Solvolysis of Acetylated Triazinone Derivatives in Alcoholic Medium

A related preparation method involves the solvolysis of acetylamino-substituted triazinone derivatives in the presence of gaseous hydrogen chloride in an alcoholic medium (preferably methanol). This reaction produces aminotriazine derivatives, which can be further functionalized to yield aminopyridazinyl compounds.

Key reaction conditions and outcomes:

| Parameter | Condition/Result |

|---|---|

| Solvent | Methanol (anhydrous or low water content <5 wt%) |

| Temperature | 40–50 °C |

| Hydrogen chloride | Gaseous HCl bubbled through solution |

| Reaction time | 2–3 hours |

| Yield | Up to 99% |

| Product | Aminotriazinone hydrochloride salt precipitated |

The reaction is highly efficient, with minimal side product formation and negligible corrosion of the reaction vessel due to low water content. The free amine can be obtained by alkaline hydrolysis post-reaction.

Coupling of Aminotriazinone with Pyridyl Aldehydes

Further elaboration to form pyridyl-substituted aminotriazinones, structurally related to this compound, is achieved by condensation of aminotriazinone intermediates with pyridyl aldehydes followed by selective reduction.

Summary Table of Preparation Methods

Analytical and Research Data

NMR and Mass Spectrometry: Characterization of intermediates such as 3-pyridinaldehyde and aminotriazinone derivatives was confirmed by ^1H-NMR (DMSO-d6) and ESI-MS, with molecular ion peaks consistent with expected structures.

Yield and Purity: The solvolysis method with gaseous HCl in methanol consistently yields >99% conversion with high purity, while aqueous HCl results in lower yields (~77%) and more side reactions.

Catalyst Stability: Raney-nickel catalyst used in hydrogenation retains activity over multiple cycles with minimal nickel loss (~0.5–1.3%).

化学反応の分析

Types of Reactions

(3-Aminopyridazin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: NaBH4 in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.

Major Products Formed

Oxidation: Pyridazine-4-carboxylic acid.

Reduction: (3-Aminopyridazin-4-yl)methane.

Substitution: N-alkylated or N-acylated derivatives of this compound.

科学的研究の応用

Chemistry

In chemistry, (3-Aminopyridazin-4-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants .

作用機序

The mechanism of action of (3-Aminopyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

類似化合物との比較

[(2-Aminopyridin-4-yl)-methanol]

- Molecular Formula : C₆H₇N₂O

- Molecular Weight : 139.14 g/mol

- Structure: Pyridine ring with amino (2-position) and hydroxymethyl (4-position) substituents.

- Key Differences: Pyridine (one nitrogen atom) vs. pyridazine (two adjacent nitrogen atoms) ring systems. The pyridazine ring in this compound likely exhibits stronger electron-withdrawing effects, altering reactivity and stability .

(2-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol

- Molecular Formula : C₉H₁₀N₄O

- Molecular Weight : 190.20 g/mol

- Structure : Hybrid of pyridine and pyrazole rings linked via a hydroxymethyl group.

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

- Molecular Formula : C₁₁H₁₇N₃O

- Molecular Weight : 207.28 g/mol

- Structure: Piperidine ring fused to a pyridine moiety, with hydroxymethyl and amino groups.

- Key Differences : The piperidine ring adds conformational flexibility and basicity, which may enhance bioavailability compared to rigid pyridazine systems .

Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Functional Groups |

|---|---|---|---|---|

| This compound* | C₅H₆N₃O | ~140.12 (estimated) | Pyridazine | Amino (3-), hydroxymethyl (4-) |

| (2-Aminopyridin-4-yl)-methanol | C₆H₇N₂O | 139.14 | Pyridine | Amino (2-), hydroxymethyl (4-) |

| (2-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol | C₉H₁₀N₄O | 190.20 | Pyridine + pyrazole | Amino (2-), hydroxymethyl |

| [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol | C₁₁H₁₇N₃O | 207.28 | Pyridine + piperidine | Amino (6-), hydroxymethyl (4-) |

*Estimated data due to lack of direct evidence.

生物活性

(3-Aminopyridazin-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H8N2O and is characterized by a pyridazine ring with an amino group at the 3-position and a hydroxymethyl group at the 4-position. Its structural features suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Modulation : It may bind to receptors, influencing cellular responses and contributing to therapeutic effects in various diseases.

Therapeutic Applications

Research indicates that this compound holds promise for several therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Investigations into its anticancer effects have shown that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential use in oncology.

- Neurological Disorders : Given its structural similarity to known neuroactive compounds, there is interest in exploring its effects on neurological conditions.

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the growth of specific bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

- Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines revealed that this compound reduced cell viability in a dose-dependent manner, particularly against breast cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Signaling Pathway Analysis

Further investigations into the signaling pathways affected by this compound showed modulation of key pathways involved in inflammation and apoptosis. For instance, it was found to downregulate pro-inflammatory cytokines in stimulated macrophages, suggesting a potential role in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminopyridazin-4-yl)methanol, and how can reaction efficiency be optimized?

- Methodology :

- Condensation reactions : Start with pyridazine derivatives and introduce the aminomethyl group via nucleophilic substitution. For example, react 3-chloropyridazine with ammonia under controlled pH (7–9) to install the amine group, followed by hydroxymethylation using formaldehyde in aqueous methanol .

- Optimization : Monitor reaction progress via TLC or HPLC (C18 column, methanol/water mobile phase). Adjust temperature (60–80°C) and catalyst (e.g., Pd/C) to reduce side products like over-alkylation .

Q. How can purity and structural integrity be validated after synthesis?

- Methodology :

- Chromatography : Use reverse-phase HPLC (methanol:water = 70:30, 1 mL/min flow rate) to assess purity >98%. For chiral resolution, employ chiral columns (e.g., Chiralpak AD-H) .

- Spectroscopy : Confirm structure via -NMR (DMSO-d6, δ 8.2–8.5 ppm for pyridazine protons; δ 4.5–5.0 ppm for -CH2OH). FT-IR can verify hydroxyl (3200–3400 cm) and amine (1650–1580 cm) groups .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology :

- Test solvent mixtures like ethanol/water (4:1 v/v) or ethyl acetate/hexane. Slow evaporation at 4°C yields monoclinic crystals suitable for X-ray diffraction. Use SHELXL (v2018/3) for structure refinement, ensuring R-factor < 0.05 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodology :

- DFT studies : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess nucleophilicity. Solvent effects (e.g., methanol) can be modeled via PCM .

- Reactivity insights : Simulate electrophilic substitution at the pyridazine ring to guide functionalization strategies .

Q. How should researchers address contradictory spectral data between NMR and X-ray crystallography?

- Methodology :

- Cross-validation : Compare experimental -NMR shifts with computed chemical shifts (GIAO method). For crystallography, verify hydrogen bonding (e.g., O-H···N interactions) via Mercury software to resolve discrepancies in hydroxyl group orientation .

- Dynamic effects : Consider tautomerism or solvent-induced conformational changes in solution vs. solid state .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology :

- Stability assays : Store under argon at -20°C in amber vials. Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks). LC-MS identifies degradation products (e.g., oxidation to carboxylic acid derivatives) .

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation .

Q. How can reaction pathways be optimized for scalability without compromising yield?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a central composite design. Analyze via response surface methodology (RSM) to identify robust conditions .

- Flow chemistry : Transition batch synthesis to continuous flow reactors for improved heat/mass transfer, reducing side reactions at scale .

Data Interpretation & Troubleshooting

Q. How to resolve inconsistent HPLC retention times across batches?

- Methodology :

- Column calibration : Use USP reference standards (e.g., caffeine) to validate column performance. Adjust mobile phase pH (2.5–3.0 with formic acid) to enhance peak symmetry .

- Impurity profiling : Employ HRMS to detect trace impurities (e.g., residual starting materials) affecting retention .

Q. What analytical techniques confirm the absence of regioisomeric byproducts?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。